molecular formula C16H18O3 B11860562 2-((2-Methoxynaphthalen-1-yl)methyl)butanoic acid

2-((2-Methoxynaphthalen-1-yl)methyl)butanoic acid

Cat. No.: B11860562
M. Wt: 258.31 g/mol
InChI Key: NZBMJRFPCMGEDO-UHFFFAOYSA-N
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Description

2-((2-Methoxynaphthalen-1-yl)methyl)butanoic acid is a chemical compound with the molecular formula C16H18O3 and a molecular weight of 258.31 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a butanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxynaphthalen-1-yl)methyl)butanoic acid typically involves the reaction of 2-methoxynaphthalene with butanoic acid derivatives. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as flash chromatography and recrystallization is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxynaphthalen-1-yl)methyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

2-((2-Methoxynaphthalen-1-yl)methyl)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Methoxynaphthalen-1-yl)methyl)butanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the naphthalene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Methoxynaphthalen-1-yl)methyl)butanoic acid is unique due to its combination of a naphthalene ring with a methoxy group and a butanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

2-[(2-methoxynaphthalen-1-yl)methyl]butanoic acid

InChI

InChI=1S/C16H18O3/c1-3-11(16(17)18)10-14-13-7-5-4-6-12(13)8-9-15(14)19-2/h4-9,11H,3,10H2,1-2H3,(H,17,18)

InChI Key

NZBMJRFPCMGEDO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=C(C=CC2=CC=CC=C21)OC)C(=O)O

Origin of Product

United States

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